![molecular formula C17H20N2O2S B3881604 5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881604.png)
5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile
Overview
Description
5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and has a unique chemical structure that makes it a promising candidate for research purposes.
Mechanism of Action
The mechanism of action of 5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile is not well understood. However, studies have suggested that it may act as an inhibitor of certain enzymes in the body.
Biochemical and Physiological Effects:
5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile has been shown to have a variety of biochemical and physiological effects. Studies have suggested that it may have antioxidant properties, and may also have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile is its versatility as an intermediate for the synthesis of other compounds. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile. Some of these directions include:
1. Further studies on the mechanism of action of this compound, in order to better understand its potential applications in various fields.
2. The synthesis of new derivatives of this compound with different properties, in order to explore its potential applications in a wider range of fields.
3. Studies on the toxicity and safety of this compound, in order to determine its suitability for use in various applications.
4. The development of new methods for synthesizing this compound, in order to improve its yield and purity.
5. The exploration of new applications for this compound in fields such as medicine, agriculture, and materials science.
Scientific Research Applications
5-acetyl-2-(butylthio)-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile has been studied extensively for its potential applications in various fields of research. One of the primary areas of interest is its use as a building block for the synthesis of other compounds. This compound has been shown to be a versatile intermediate that can be used to synthesize a wide range of derivatives with different properties.
properties
IUPAC Name |
5-acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-5-9-22-17-13(10-18)16(14-7-6-8-21-14)15(12(3)20)11(2)19-17/h6-8,16,19H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRCGYFUVHAJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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